N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide
Description
N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with a 3,5-dimethylphenyl group and a p-tolylthio group attached
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-4-6-17(7-5-13)21-9-8-18(20)19-16-11-14(2)10-15(3)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLGPLPIMUENDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide typically involves the reaction of 3,5-dimethylphenylamine with 3-(p-tolylthio)propanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the anticancer properties of compounds structurally similar to N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide. For instance, derivatives of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines exhibited significant growth inhibition against various cancer cell lines, suggesting that modifications in the aromatic rings can enhance biological activity . The structure of this compound may also allow it to interact with specific biological targets, potentially leading to the development of new anticancer agents.
Dopaminergic Activity
Compounds with similar structural motifs have shown discriminative properties between dopamine receptor subtypes. The presence of dimethyl substitutions on the phenyl ring has been linked to increased selectivity towards certain receptor types . This suggests that this compound could be explored for its potential effects on dopaminergic pathways, which are crucial in treating disorders like schizophrenia and Parkinson's disease.
Synthetic Applications
Synthetic Intermediates
this compound can serve as an important synthetic intermediate in the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, thiol-containing compounds like this one can be utilized in the synthesis of thioesters and other sulfur-containing derivatives that are valuable in pharmaceutical chemistry .
Fluorinated Compounds Development
The compound's reactivity can also be harnessed in the development of fluorinated compounds. Fluorine is often introduced into pharmaceuticals to enhance their metabolic stability and bioactivity. The ability to create fluorinated derivatives from such thioamide structures could lead to novel therapeutic agents with improved pharmacological profiles .
Material Science
Polymer Chemistry
In material science, compounds like this compound may find applications in the development of new polymers or copolymers. Their functional groups can be used to modify polymer properties such as thermal stability and mechanical strength. The incorporation of thioether linkages can enhance the material's resilience and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-3-(p-tolylthio)butanamide: Similar structure with a butanamide backbone.
N-(3,5-dimethylphenyl)-3-(p-tolylthio)acetanilide: Similar structure with an acetanilide backbone.
Uniqueness
N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity and interactions with biological targets.
Biological Activity
N-(3,5-dimethylphenyl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The compound features a propanamide backbone with substituents that include a dimethylphenyl group and a p-tolylthio group. This structure is crucial for its biological interactions.
Chemical Classification
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 273.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the sulfonamide group allows for hydrogen bonding with active sites, potentially leading to inhibition or modulation of enzyme activity. This interaction can influence various cellular pathways involved in inflammation and cell proliferation, which are critical in therapeutic contexts such as cancer treatment and anti-inflammatory therapies .
Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : The compound has been explored for its potential to inhibit inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promise in modulating biological processes relevant to disease .
In Vitro Studies
A study focused on the cytotoxic effects of this compound on the MDA-MB-231 breast cancer cell line demonstrated significant cytotoxicity with an IC50 value indicating effective potency. The structure-activity relationship (SAR) analysis revealed that modifications to the aromatic groups could enhance or diminish activity .
In Vivo Studies
Preclinical animal models have been employed to assess the anti-inflammatory properties of this compound. Results indicated reduced inflammation markers in treated groups compared to controls, supporting its potential use in therapeutic applications targeting inflammatory diseases .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
